N-Methyl-3,5-dinitro-4-(piperidin-1-yl)benzene-1-sulfonamide
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Overview
Description
N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₂H₁₆N₄O₆S. It is known for its unique structure, which includes a piperidine ring, a sulfonamide group, and nitro groups. This compound has various applications in scientific research, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide typically involves the nitration of a suitable precursor followed by sulfonation and piperidylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of nitro groups can yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and sulfonamide moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-3,5-dinitro-4-(1-piperidinyl)benzenesulfonamide: Similar structure but different substitution pattern.
3,5-dinitro-4-(1-piperidyl)benzenesulfonamide: Lacks the methyl group.
N-methyl-3,5-dinitrobenzenesulfonamide: Lacks the piperidyl group.
Uniqueness
N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
19044-93-0 |
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Molecular Formula |
C12H16N4O6S |
Molecular Weight |
344.35 g/mol |
IUPAC Name |
N-methyl-3,5-dinitro-4-piperidin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H16N4O6S/c1-13-23(21,22)9-7-10(15(17)18)12(11(8-9)16(19)20)14-5-3-2-4-6-14/h7-8,13H,2-6H2,1H3 |
InChI Key |
AOPLASFAHDNPCE-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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